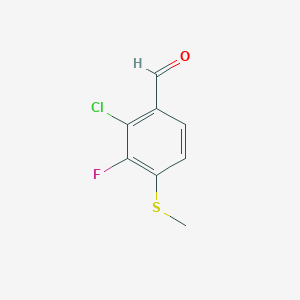

2-Chloro-3-fluoro-4-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIWJPFOYRWIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)C=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde

Retrosynthetic Analysis of the Title Compound

A retrosynthetic analysis of 2-Chloro-3-fluoro-4-(methylthio)benzaldehyde suggests several viable disconnection points, leading back to simpler, commercially available starting materials. The primary disconnections involve the introduction of the aldehyde, chloro, fluoro, and methylthio groups onto the benzene (B151609) ring.

One logical approach is the disconnection of the aldehyde group, which can be introduced in the final step via formylation of a corresponding aromatic precursor. This leads to the key intermediate, 1-chloro-2-fluoro-4-(methylthio)benzene. This intermediate can be further disconnected by considering the introduction of the methylthio group. A plausible route is through the nucleophilic aromatic substitution of a suitable precursor, such as 1,4-dichloro-2-fluorobenzene, with a methylthiolate source.

Alternatively, the retrosynthesis can begin by disconnecting the chloro and fluoro groups, although this is often more challenging due to the directing effects of the existing substituents. A more common strategy involves starting with a pre-functionalized benzene ring and building the desired substitution pattern through a series of electrophilic aromatic substitution and functional group interconversion reactions.

A third retrosynthetic pathway could involve the construction of the aromatic ring itself, though this is generally less common for such relatively simple structures. The most practical approaches focus on the sequential functionalization of a benzene ring.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection | Precursor 1 | Precursor 2 |

| C-CHO Bond | 1-Chloro-2-fluoro-4-(methylthio)benzene | Formylating Agent |

| C-S Bond | 1,2-Dichloro-3-fluorobenzene | Sodium thiomethoxide |

| C-Cl Bond | 3-Fluoro-4-(methylthio)benzaldehyde | Chlorinating Agent |

| C-F Bond | 2-Chloro-4-(methylthio)benzaldehyde | Fluorinating Agent |

Classical Synthetic Routes to the Chemical Compound

Classical synthetic routes to this compound typically rely on multi-step reaction sequences and well-established functional group interconversions.

Multi-step Reaction Sequences from Readily Available Precursors

A plausible multi-step synthesis could commence with a readily available dihalobenzene, such as 1,3-dichloro-2-fluorobenzene. The synthesis would proceed through the following illustrative steps:

Nitration: Electrophilic nitration of 1,3-dichloro-2-fluorobenzene would likely yield 1,3-dichloro-2-fluoro-4-nitrobenzene, with the position of nitration directed by the existing halogen substituents.

Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic substitution. Reaction with sodium methanethiolate (B1210775) (NaSMe) would replace one of the chlorine atoms, preferentially the one para to the nitro group, to afford 2-chloro-3-fluoro-4-(methylthio)nitrobenzene.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This yields 2-chloro-3-fluoro-4-(methylthio)aniline.

Sandmeyer Reaction: The resulting aniline (B41778) can then be converted to the corresponding benzonitrile (B105546) via a Sandmeyer reaction, involving diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with copper(I) cyanide.

Reduction to Aldehyde: Finally, the benzonitrile can be reduced to the target aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

Functional Group Interconversion Strategies on Halogenated and Thioether-Aromatics

Functional group interconversion provides another versatile approach. This strategy involves starting with an aromatic compound that already possesses some of the required substituents and then converting existing functional groups to the desired ones.

For instance, one could start with 2-chloro-3-fluorotoluene. The synthesis could proceed as follows:

Thiomethylation: Direct introduction of the methylthio group is challenging. A more feasible approach involves initial bromination or chlorination at the 4-position, followed by nucleophilic substitution with sodium thiomethoxide.

Side-Chain Halogenation: The methyl group of the resulting 2-chloro-3-fluoro-4-(methylthio)toluene can be halogenated, for example, using N-bromosuccinimide (NBS) under radical conditions to form the corresponding benzyl (B1604629) bromide.

Oxidation to Aldehyde: The benzyl bromide can then be oxidized to the aldehyde. A common method for this transformation is the Sommelet reaction, which uses hexamine, or by using other oxidizing agents like sodium periodate (B1199274) in the presence of a catalytic amount of a ruthenium salt.

Advanced and Sustainable Synthetic Approaches for the Chemical Compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include catalytic pathways and adherence to the principles of green chemistry.

Catalytic Synthesis Pathways (e.g., Cross-Coupling, Carbonylation)

Catalytic methods offer significant advantages in terms of efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: A potential route involves the palladium-catalyzed cross-coupling of a suitable aryl halide or triflate with a thiolating agent. For example, 1,4-dichloro-2-fluorobenzene could be coupled with a methylthiol source in the presence of a palladium catalyst and a suitable ligand. The resulting 1-chloro-2-fluoro-4-(methylthio)benzene can then be formylated.

Carbonylation: A more direct approach could be the carbonylation of a precursor like 1-chloro-2-fluoro-4-(methylthio)benzene. This can be achieved using carbon monoxide in the presence of a transition metal catalyst, such as palladium or rhodium, to introduce the aldehyde group. While direct carbonylation of C-H bonds is an active area of research, the carbonylation of an aryl halide precursor (e.g., 1-bromo-2-chloro-3-fluoro-4-(methylthio)benzene) is a more established method. A patent for the synthesis of 4-methylthiobenzaldehyde (B8764516) describes the carbonylation of thioanisole (B89551) using a specialized catalyst, suggesting the feasibility of this approach for related structures.

Table 2: Examples of Catalytic Reactions for Related Compounds

| Reaction Type | Substrate | Catalyst | Reagents | Product | Yield (%) | Reference |

| Carbonylation | Thioanisole | SZTA catalyst | CO, H2 | 4-Methylthiobenzaldehyde | 76-96 | CN102731352B |

| Reductive Carbonylation | 4-Chloro-3-fluoroiodobenzene | Rhodium(III) chloride trihydrate | CO, H2, PPh3, Et3N | 4-Chloro-3-fluorobenzaldehyde | 81 | ChemicalBook |

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as carbonylation, often exhibit high atom economy compared to stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using water or supercritical carbon dioxide as solvents where possible, and avoiding the use of toxic heavy metals.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can facilitate reactions under milder conditions.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of robust and recyclable catalysts for the key synthetic steps would be a significant advancement. A patent for the synthesis of 4-methylthiobenzaldehyde highlights the use of a recyclable solid acid catalyst, which aligns with green chemistry principles.

By integrating these advanced and sustainable approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Detailed Synthesis and Optimization Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, specific details regarding the synthetic methodologies for this compound, and particularly the optimization of its reaction conditions and yield, could not be located.

While information on the synthesis of structurally related compounds, such as 2-fluoro-3-chlorobenzaldehyde, 4-chloro-3-fluorobenzaldehyde, and 4-methylthiobenzaldehyde, is available, this information does not directly address the unique substitution pattern of the target molecule. The interplay of the chloro, fluoro, and methylthio substituents on the benzaldehyde (B42025) ring would necessitate a distinct synthetic strategy, and the optimization of such a process would involve specific experimental data that is not present in the available literature.

Consequently, the creation of a detailed article section on the "Optimization of Reaction Conditions and Yield for this compound Synthesis," including data tables and specific research findings, is not possible at this time due to the absence of primary source material. It is conceivable that the synthesis of this compound is proprietary, has not yet been published, or is part of ongoing, undisclosed research.

Chemical Reactivity and Transformation of 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde

Electrophilic Aromatic Substitution Reactions Involving the Aromatic Ring System

The aromatic ring of 2-Chloro-3-fluoro-4-(methylthio)benzaldehyde is substituted with four groups that influence its reactivity towards electrophiles. The aldehyde group (-CHO) is a powerful deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. ncert.nic.indoubtnut.com Similarly, the chloro (-Cl) and fluoro (-F) substituents are deactivating via their inductive effects but are ortho, para-directing due to resonance. The methylthio group (-SCH3) is an activating, ortho, para-directing group.

-CHO (at C-1): Meta-directing (to C-3 and C-5). Since C-3 is already substituted, it directs to C-5.

-Cl (at C-2): Ortho, para-directing (to C-3 and C-6). Since C-3 is substituted, it directs to C-6.

-F (at C-3): Ortho, para-directing (to C-2, C-4, and C-6). Since C-2 and C-4 are substituted, it directs to C-6.

-SCH3 (at C-4): Ortho, para-directing (to C-3 and C-5). Since C-3 is substituted, it directs to C-5.

Based on this analysis, electrophilic attack is most likely to occur at either the C-5 or C-6 position. The methylthio group activates the C-5 position, while the two halogen atoms direct towards the C-6 position. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. ncert.nic.in This reactivity is central to many of the transformations of this compound.

Formation of Schiff Bases and Hydrazone Derivatives

Aromatic aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. growingscience.comnih.govscience.gov These reactions involve the nucleophilic attack of the amine or hydrazine (B178648) on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov Hydrazone derivatives, in particular, are a significant class of compounds in medicinal chemistry and are synthesized for various biological activities. nih.govnih.govscispace.com

The general reaction for the formation of a Schiff base from this compound with a generic primary amine (R-NH2) can be represented as:

C₈H₆ClFOS + R-NH₂ → C₈H₅ClFN(R)S + H₂O

Similarly, its reaction with a hydrazine derivative (R-NHNH₂) forms a hydrazone:

C₈H₆ClFOS + R-NHNH₂ → C₈H₆ClFN₂RS + H₂O

These reactions are typically catalyzed by acid and are crucial for synthesizing a wide array of derivative compounds for further chemical and biological studies. researchgate.net

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Hydrazine (H₂NNH₂) | Hydrazone | |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

Condensation Reactions of the Chemical Compound

The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. rsc.orgnih.gov This reaction is a vital tool for synthesizing substituted alkenes.

For this compound, a Knoevenagel condensation with an active methylene compound like malononitrile (B47326) would proceed as follows:

C₈H₆ClFOS + CH₂(CN)₂ → C₁₁H₆ClFN₂S + H₂O

The product is an α,β-unsaturated dinitrile, a versatile intermediate for further synthetic transformations. The reaction conditions, such as the choice of catalyst and solvent, can influence the yield and selectivity of the product. nih.gov

Transformations of the Chloro and Fluoro Substituents

The halogen atoms on the aromatic ring provide additional sites for chemical modification, primarily through substitution or coupling reactions.

Halogen Exchange Reactions

Halogen exchange reactions on aryl halides, while less common than on alkyl halides, can occur under specific conditions. The "halogen dance" is a base-induced rearrangement of aromatic halides, though it is more frequently observed with bromo- and iodo-aromatics. sci-hub.seuni-muenchen.de Direct nucleophilic substitution of an aryl halide (SNA_r reaction) is generally difficult unless the ring is activated by strong electron-withdrawing groups at the ortho and para positions. Given the substitution pattern of this compound, such direct exchanges are not highly probable under standard conditions.

Palladium-Catalyzed Coupling Reactions Involving Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The chloro substituent on the ring serves as a handle for such transformations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts with bulky, electron-rich ligands to achieve efficient coupling. nih.govacs.org

One of the most important reactions in this class is the Sonogashira coupling, which joins an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The coupling of this compound with a terminal alkyne (R-C≡CH) would yield a substituted alkyne derivative, which is a valuable building block in organic synthesis.

| Reaction Name | Coupling Partner | General Product Structure | Notes |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Forms a C(sp²)-C(sp) bond. Requires specialized catalysts for aryl chlorides. acs.orgnih.gov | |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. Widely used for biaryl synthesis. | |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Forms a C(sp²)-N bond. Requires specific ligand systems like BrettPhos or RuPhos. rsc.org | |

| Heck Coupling | Alkene (CH₂=CHR) | Forms a C(sp²)-C(sp²) bond. Often requires high temperatures for aryl chlorides. |

The reactivity order for halides in these coupling reactions is typically I > Br > Cl, making the transformation of the chloro-substituent the most challenging. wikipedia.org However, significant advances in catalyst design have made the coupling of aryl chlorides increasingly feasible and efficient. nih.govacs.org

Reactivity of the Methylthio Group

The methylthio (-SCH3) group is a key site of reactivity in this compound. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for aryl thioethers and can be achieved using various oxidizing agents. The stepwise oxidation proceeds first to the sulfoxide and then to the sulfone, with the reactivity of the substrate and the choice of oxidant and reaction conditions determining the final product.

The oxidation of aryl sulfides, including derivatives of thioanisole (B89551), has been extensively studied. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). For instance, the oxidation of methyl phenyl sulfide (B99878) to its corresponding sulfoxide can be achieved with high selectivity using hydrogen peroxide in acetic acid. The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis.

In the context of this compound, the presence of electron-withdrawing groups (chloro, fluoro, and aldehyde) on the aromatic ring can influence the susceptibility of the methylthio group to oxidation. Generally, electron-withdrawing groups decrease the electron density on the sulfur atom, which can make oxidation more challenging compared to electron-rich aryl thioethers. However, with appropriate oxidizing agents, the transformation to the corresponding 2-chloro-3-fluoro-4-(methylsulfinyl)benzaldehyde (the sulfoxide) and subsequently to 2-chloro-3-fluoro-4-(methylsulfonyl)benzaldehyde (the sulfone) is expected to be feasible.

The selective oxidation to the sulfoxide requires careful control of the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. Over-oxidation to the sulfone can occur if the conditions are too harsh or if an excess of the oxidizing agent is used.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature | Good for sulfoxide with controlled stoichiometry |

| m-CPBA | Dichloromethane, 0 °C to room temperature | High for sulfoxide with 1 equivalent |

| Potassium Permanganate (KMnO₄) | Acetone/water, low temperature | Can lead to over-oxidation to sulfone |

The sulfur atom of the methylthio group in this compound can also act as a nucleophile and participate in alkylation reactions. This typically involves the reaction with an alkyl halide, leading to the formation of a sulfonium (B1226848) salt.

The S-alkylation of aryl thioethers is a well-established reaction. For this to occur, the sulfur atom attacks the electrophilic carbon of the alkylating agent. The resulting sulfonium salt is a positively charged species that can be isolated or used in subsequent reactions.

Other transformations centered on the sulfur atom are also conceivable, such as reactions with metal catalysts to form C-S cross-coupling products, although these are less common starting from a methylthio group compared to a thiol.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple functional groups on the benzene (B151609) ring of this compound raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary sites for reaction are the aldehyde group and the methylthio group.

Aldehyde Reactivity: The aldehyde group is a strong electrophile and is susceptible to nucleophilic attack at the carbonyl carbon. Common reactions of aldehydes include reduction to an alcohol, oxidation to a carboxylic acid, and addition of nucleophiles such as Grignard reagents or organolithium compounds.

Methylthio Reactivity: As discussed, the methylthio group is nucleophilic at the sulfur atom and can undergo oxidation or alkylation.

In reactions involving nucleophiles, the aldehyde group is generally more reactive than the methylthio group. For example, in a reaction with a reducing agent like sodium borohydride, the aldehyde would be selectively reduced to the corresponding alcohol, leaving the methylthio group intact. Conversely, in reactions with electrophiles, the sulfur atom of the methylthio group is a likely site of attack. For instance, under oxidative conditions, the methylthio group would be oxidized in preference to the aldehyde group, which is already in a relatively high oxidation state.

Regioselectivity pertains to the position of reaction on the aromatic ring. The directing effects of the existing substituents play a crucial role in electrophilic aromatic substitution reactions.

-CHO (Aldehyde): This is a deactivating and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.

-Cl (Chloro): This is a deactivating but ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

-F (Fluoro): Similar to the chloro group, the fluoro group is deactivating and ortho-, para-directing.

-SCH₃ (Methylthio): This is an activating and ortho-, para-directing group. The sulfur atom can donate electron density to the ring through resonance, which outweighs its inductive withdrawal.

Considering the positions of the substituents in this compound, the directing effects are as follows:

The methylthio group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho).

The fluoro group at position 3 directs to positions 2 and 4 (ortho and para).

The chloro group at position 2 directs to positions 3 and 5 (ortho and para).

The aldehyde group at position 1 directs to position 5 (meta).

Applications of 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

There are no specific examples in the current body of scientific literature that document the use of 2-Chloro-3-fluoro-4-(methylthio)benzaldehyde in the total synthesis or formal synthesis of complex organic molecules.

Role in the Synthesis of Advanced Chemical Intermediates

The role of this compound in the synthesis of advanced chemical intermediates is not described in available research. Chemical supplier catalogs list it as a building block, implying its potential for such applications, but specific reaction pathways and resulting intermediates are not provided. One supplier notes its potential use as a pharmaceutical intermediate, a fine chemical reagent for synthesis, and in medicinal chemistry research, but does not cite specific examples. synhet.com

Precursor for Heterocyclic Compounds (e.g., Pyrazoles, Benzimidazoles, Chalcones)

Although the synthesis of pyrazoles, benzimidazoles, and chalcones from various benzaldehyde (B42025) derivatives is a common practice in synthetic organic chemistry, there are no specific documented instances of this compound being used for these purposes. General synthetic strategies for these heterocycles often involve the condensation of a benzaldehyde with an appropriate reaction partner. For instance, chalcones are typically synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. However, the application of this specific substrate, this compound, in these reactions has not been reported.

Contributions to Material Science Research (e.g., Polymer Precursors, Optoelectronic Materials)

There is no information available in the scientific literature regarding the application of this compound in material science research. Its potential use as a precursor for polymers or in the development of optoelectronic materials has not been described.

Application in Agrochemical Research as a Synthetic Intermediate

No published research or patents were found that describe the use of this compound as a synthetic intermediate in agrochemical research. While fluorinated and chlorinated benzaldehyde derivatives can be important in the synthesis of pesticides and herbicides, the specific role of this compound is not documented. One chemical supplier mentions its potential use as an intermediate for pesticides, but provides no further details or citations. synhet.com

Spectroscopic Characterization for Structural Elucidation of 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Chloro-3-fluoro-4-(methylthio)benzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the methyl protons of the methylthio group.

The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) will be coupled to each other, resulting in a pair of doublets. The chemical shifts will be influenced by the electronic effects of the substituents. The chlorine, fluorine, and methylthio groups all exert both inductive and resonance effects that will dictate the final positions of these signals.

The methyl protons (-SCH₃) of the methylthio group are expected to produce a sharp singlet in the upfield region of the spectrum, likely between δ 2.4 and 2.6 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 – 10.5 | Singlet (s) | N/A |

| Aromatic H-5 | 7.0 – 7.5 | Doublet (d) | 8.0 – 9.0 |

| Aromatic H-6 | 7.5 – 8.0 | Doublet (d) | 8.0 – 9.0 |

| -SCH₃ | 2.4 – 2.6 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (-CHO) is the most deshielded and will appear far downfield, typically in the range of δ 185-195 ppm.

The aromatic carbons will resonate in the region of δ 110-160 ppm. The exact chemical shifts are determined by the substituents attached to the ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-2 and C-3) will be significantly influenced, as will the carbon attached to the methylthio group (C-4) and the carbonyl group (C-1). The carbons bearing a proton (C-5 and C-6) will also have distinct chemical shifts.

The methyl carbon (-SCH₃) will be observed in the upfield region of the spectrum, typically between δ 15 and 20 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 – 195 |

| Aromatic C-1 | 130 – 140 |

| Aromatic C-2 | 135 – 145 |

| Aromatic C-3 | 155 – 165 (d, ¹JCF) |

| Aromatic C-4 | 140 – 150 |

| Aromatic C-5 | 125 – 135 |

| Aromatic C-6 | 115 – 125 |

| -SCH₃ | 15 – 20 |

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. The signal for the single fluorine atom at the 3-position is expected to appear as a doublet due to coupling with the adjacent aromatic proton (H-2, if it were present, but in this case, it will be a singlet unless there are through-space couplings). The chemical shift is anticipated to be in the range of -110 to -140 ppm relative to a standard such as CFCl₃.

Advanced NMR Techniques for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help to confirm the relative positions of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹.

Aldehydic C-H Stretch: Two weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | 1690 – 1715 | Strong |

| Aromatic C-H | 3050 – 3150 | Weak to Medium |

| Aldehydic C-H | 2810 – 2830 and 2710 – 2730 | Weak |

| Aromatic C=C | 1450 – 1600 | Medium to Weak |

| C-F | 1000 – 1300 | Strong |

| C-Cl | 700 – 800 | Medium to Strong |

| C-S | 600 – 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

For this compound (C₈H₆ClFOS), the expected nominal molecular weight is 204 g/mol . The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). Further fragmentation of the aromatic ring would also be observed.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Interpretation |

|---|---|---|

| [M]⁺ | 204/206 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | 203/205 | Loss of aldehydic proton |

| [M-CHO]⁺ | 175/177 | Loss of formyl radical |

| [M-SCH₃]⁺ | 157/159 | Loss of methylthio radical |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, including bond lengths, bond angles, and conformational details of a compound in the solid state. For a molecule like this compound, single-crystal X-ray diffraction would offer definitive insights into its solid-state architecture.

Hypothetical Crystal Structure Analysis:

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to reveal key structural features. The analysis would determine the planarity of the benzene ring and the orientation of the aldehyde, chloro, fluoro, and methylthio substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding (involving the chlorine and fluorine atoms), sulfur interactions, and potential C–H···O or C–H···π interactions, would be elucidated. These interactions are crucial in understanding the packing of the molecules in the solid state and can influence the physical properties of the compound, such as its melting point and solubility.

Data Presentation in Crystallographic Studies:

Typically, the results of a single-crystal X-ray diffraction study are presented in a standardized format, including tables of crystallographic data and refinement parameters, atomic coordinates, bond lengths, bond angles, and torsion angles. An example of how such data would be presented is shown in the hypothetical data tables below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₈H₆ClFOS |

| Formula weight | 204.65 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | Value | C6-C1-C2 | Value |

| C2-Cl1 | Value | C1-C2-C3 | Value |

| C3-F1 | Value | C1-C2-Cl1 | Value |

| C4-S1 | Value | C2-C3-C4 | Value |

| S1-C8 | Value | C2-C3-F1 | Value |

| C1-C7 | Value | C3-C4-C5 | Value |

| C7-O1 | Value | C3-C4-S1 | Value |

Note: The values in the tables above are placeholders and would be determined experimentally.

The study of derivatives of this compound using X-ray crystallography would allow for a systematic investigation of how changes in the molecular structure affect the crystal packing and intermolecular interactions. For instance, the introduction of different functional groups could lead to the formation of different hydrogen bonding networks or other supramolecular assemblies.

Theoretical and Computational Studies of 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, MEP)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometry and calculate various electronic properties. For substituted benzaldehydes, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-31G or 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic characteristics and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-Chloro-3-fluoro-4-(methylthio)benzaldehyde, the electron-donating methylthio group and the electron-withdrawing aldehyde, chloro, and fluoro groups would collectively influence the energies of these frontier orbitals. The analysis helps in determining ionization potential, electron affinity, and global reactivity descriptors. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. nih.gov For this compound, the most negative region would be expected around the carbonyl oxygen atom of the aldehyde group, making it a prime site for protonation and nucleophilic attack. The aromatic ring and substituents would exhibit varying potentials, guiding their interaction with other reagents. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of reactivity and are instrumental in theoretical chemistry. nih.gov

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

Conformational Analysis of the Chemical Compound

The conformational landscape of substituted benzaldehydes is primarily dictated by the rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. For an ortho-substituted benzaldehyde (B42025) like this compound, two principal planar conformations are expected due to the steric and electronic interactions with the ortho-substituent, which in this case is the fluorine atom. ias.ac.in These are typically referred to as O-cis and O-trans (or s-trans and s-cis), where the carbonyl bond is either cis or trans with respect to the ortho C-F bond.

Computational studies on similar molecules, such as 2-fluorobenzaldehyde, have shown that the relative stability of these conformers is influenced by a combination of dipole-dipole interactions, steric hindrance, and potential intramolecular hydrogen bonding. ias.ac.in The presence of additional substituents (chloro and methylthio) would further modulate these energy differences. The methylthio group also has its own rotational freedom around the C-S bond, potentially leading to additional stable conformers. Computational methods, combining molecular mechanics and DFT calculations, are effective in determining the geometries and relative energies of these conformers and the rotational barriers between them. researchgate.netrsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves identifying stable intermediates and, crucially, the transition states that represent the energy maxima along a reaction coordinate.

For this compound, a key reaction would be nucleophilic addition to the electrophilic carbonyl carbon. Theoretical methods can model the approach of a nucleophile, calculate the structure of the resulting tetrahedral intermediate, and determine the activation energy by locating the transition state structure. Advanced automated methods can even perform ab initio prediction of reaction paths. nih.gov Techniques like the Artificial Force Induced Reaction (AFIR) method can be used to exhaustively search for reaction pathways, while kinetic analyses like the Rate Constant Matrix Contraction (RCMC) method can narrow down the most plausible routes based on calculated reaction rates. nih.gov Such approaches allow chemists to predict the feasibility of a reaction, understand its mechanism in detail, and anticipate potential side products without conducting physical experiments. compchemhighlights.orgnih.gov

Molecular Docking and Simulation Studies (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is essential in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. dergipark.org.tr

While no specific docking studies involving this compound have been reported, its potential as a ligand can be inferred from its structure. Benzaldehyde derivatives are known to act as inhibitors for various enzymes, such as aldose reductase and phenoloxidase. dergipark.org.trnih.gov In a hypothetical docking scenario, the functional groups of the molecule would form key interactions within a protein's active site:

The aldehyde oxygen can act as a hydrogen bond acceptor.

The aromatic ring can engage in π-π stacking or hydrophobic interactions.

The fluoro and chloro substituents can form halogen bonds or other electrostatic interactions.

The methylthio group can participate in hydrophobic interactions.

Docking algorithms would explore various poses of the molecule within the binding site and score them based on a force field, predicting the most stable binding mode and estimating the binding energy. mdpi.commdpi.com

Development of Computational Models for Predicting the Compound's Synthetic Feasibility or Reactivity

Modern computational chemistry and machine learning have led to the development of sophisticated models for computer-aided synthesis planning (CASP). arxiv.org These tools aim to predict whether a molecule can be synthesized efficiently and to propose viable synthetic routes.

The synthetic feasibility of this compound could be assessed by these models in several ways:

Retrosynthesis Prediction: Deep learning models trained on vast reaction databases can propose disconnections in the target molecule to identify simpler, commercially available precursors. nih.gov For this compound, a likely retrosynthetic step would be the formylation of a 1-chloro-2-fluoro-3-(methylthio)benzene precursor.

Reaction Outcome Prediction: Forward-synthesis models predict the product of a given set of reactants and reagents. These can be used to validate proposed synthetic steps. escholarship.org

Synthetic Complexity Scores: Algorithms can assign a score to a molecule based on its structural features, such as the number of stereocenters, rings, and rare functional groups, to estimate how difficult it would be to synthesize.

These computational approaches help chemists navigate complex chemical space, prioritize synthetic targets, and design more efficient and novel synthetic pathways for molecules like this compound. researchgate.net

Future Research Directions and Challenges Pertaining to 2 Chloro 3 Fluoro 4 Methylthio Benzaldehyde

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes to 2-chloro-3-fluoro-4-(methylthio)benzaldehyde is a paramount objective for enabling its broader application. Current synthetic strategies likely rely on classical, multi-step approaches which can be time-consuming and generate significant waste. Future research should focus on more contemporary and sustainable methodologies.

Another area of exploration is the development of one-pot or tandem reactions. acs.org A hypothetical multi-component reaction, for instance, could bring together simpler starting materials to construct the target molecule in a single, efficient operation. The table below outlines a comparative analysis of a hypothetical traditional route versus a potential modern synthetic approach.

| Feature | Hypothetical Traditional Route | Proposed Modern Route (e.g., C-H Functionalization) |

| Number of Steps | 4-6 steps | 1-2 steps |

| Overall Yield | Low to moderate | Potentially higher |

| Atom Economy | Lower | Higher |

| Purification | Multiple chromatographic separations | Fewer purification steps |

| Sustainability | Higher solvent and reagent consumption | Greener and more sustainable |

The primary challenge in developing these novel routes will be achieving high regioselectivity and yield, given the potential for competing side reactions due to the presence of multiple functional groups.

Investigation of Undiscovered Chemical Transformations and Selectivities

The unique arrangement of functional groups in this compound offers a rich landscape for investigating novel chemical transformations and selectivities. The interplay between the electron-withdrawing nature of the halogens and the aldehyde group, and the electron-donating character of the methylthio group, could lead to unexpected reactivity.

Future research could focus on the selective transformation of each functional group while leaving the others intact. For example, the selective oxidation of the methylthio group to a sulfoxide (B87167) or sulfone without affecting the aldehyde functionality would provide access to a new class of derivatives with potentially altered biological or material properties. Conversely, selective reactions at the aldehyde, such as olefination or reductive amination, in the presence of the other reactive sites, need to be explored.

Furthermore, the aromatic ring itself is a platform for investigating regioselective nucleophilic or electrophilic aromatic substitution reactions. The directing effects of the existing substituents will need to be carefully studied to predict and control the outcome of such transformations. A hypothetical study on the selective transformations of this compound is outlined in the table below.

| Transformation | Reagents and Conditions | Expected Product | Key Challenge |

| Selective Oxidation | m-CPBA (1 eq.), CH2Cl2, 0 °C | 2-Chloro-3-fluoro-4-(methylsulfinyl)benzaldehyde | Avoiding over-oxidation to sulfone and oxidation of the aldehyde. |

| Wittig Reaction | Ph3P=CHCO2Et, Toluene, reflux | Ethyl 3-(2-chloro-3-fluoro-4-(methylthio)phenyl)acrylate | Achieving high E/Z selectivity. |

| Reductive Amination | Benzylamine, NaBH(OAc)3, DCE | N-((2-chloro-3-fluoro-4-(methylthio)phenyl)methyl)aniline | Preventing side reactions at other sites. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substituted biphenyl (B1667301) derivative | Identifying a suitable catalyst that is not poisoned by the sulfur atom. |

Expansion of its Role in Advanced Organic Synthesis and Materials Science

The potential of this compound as a versatile building block in advanced organic synthesis is significant. Its derivatives could serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemicals. The presence of multiple functional groups allows for orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

In the realm of materials science, this compound could be a precursor for novel polymers and functional organic materials. For instance, polymerization of derivatives where the aldehyde group has been converted into a polymerizable moiety could lead to materials with interesting optical or electronic properties, influenced by the halogen and sulfur substituents. The development of new liquid crystals or organic light-emitting diode (OLED) materials based on this scaffold could also be a fruitful area of research.

Development of High-Throughput Screening Methodologies for its Derivatives

To unlock the potential of this compound in drug discovery and other applications, the development of high-throughput screening (HTS) methodologies for its derivatives is crucial. youtube.com A combinatorial library of compounds derived from this scaffold could be synthesized and screened for various biological activities.

Future research should focus on adapting existing HTS assays or developing new ones that are compatible with the physicochemical properties of these derivatives. For example, fluorescence-based or mass spectrometry-based screening platforms could be employed to rapidly assess the interaction of these compounds with specific biological targets. iitm.ac.in The table below outlines a hypothetical HTS workflow for a library of aminated derivatives of this compound.

| Step | Description | Technology | Throughput |

| Library Synthesis | Parallel synthesis of an amide library from the corresponding carboxylic acid derivative. | Automated liquid handling | 100s of compounds/day |

| Primary Screen | Screening for inhibition of a target enzyme (e.g., a kinase or protease). | Fluorescence resonance energy transfer (FRET) assay | 10,000s of wells/day |

| Hit Confirmation | Re-testing of initial hits to confirm activity and rule out false positives. | Dose-response analysis | 100s of compounds/day |

| Secondary Assays | Evaluation of confirmed hits in cell-based assays to assess cytotoxicity and cellular activity. | Cell viability assays (e.g., MTT) | 100s of compounds/day |

Integration into New Catalysis Research Paradigms

The electronic properties of this compound suggest its potential for integration into new catalysis research paradigms. After suitable modification, derivatives of this molecule could serve as novel ligands for transition metal catalysts. The presence of both "hard" (fluoro) and "soft" (chloro, methylthio) substituents could allow for fine-tuning of the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity.

Furthermore, the aldehyde functionality itself can be a handle for the development of new organocatalysts. For example, condensation with a chiral amine could generate a chiral iminium ion, which could be used in asymmetric catalysis. The specific substitution pattern on the aromatic ring would influence the reactivity and stereoselectivity of such a catalyst. Investigating the potential of this scaffold in emerging areas such as photoredox catalysis could also yield exciting new discoveries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-3-fluoro-4-(methylthio)benzaldehyde, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via halogenation of 4-(methylthio)benzaldehyde derivatives. Key steps include:

- Electrophilic substitution : Sequential introduction of chlorine and fluorine using reagents like and , respectively, under controlled temperature (0–25°C) .

- Protection/deprotection strategies : Use of protecting groups (e.g., acetyl) to prevent over-halogenation during synthesis .

- Purification : Column chromatography with hexane/ethyl acetate (7:3) is critical for isolating the pure aldehyde (≥95% purity) .

Q. How can the electronic and steric effects of substituents influence the compound's reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing chlorine and fluorine substituents activate the aromatic ring toward SNAr by reducing electron density at positions 2 and 3. The methylthio group at position 4 introduces steric hindrance, directing nucleophiles to attack at the less hindered para position. Computational studies (e.g., DFT) or Hammett substituent constants () can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : -NMR shows distinct aldehyde proton resonance at δ 10.1–10.3 ppm, while -NMR reveals fluorine coupling patterns (e.g., J) .

- IR : Strong aldehyde C=O stretch at ~1700 cm, with S–C and C–F stretches at 650–750 cm .

- MS : Molecular ion peak at m/z 204 (M) and fragmentation patterns confirming substituent loss (e.g., –Cl, –F) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?

- Methodological Answer : Contradictions may arise from solvent polarity or catalyst choice. For example:

- Palladium-catalyzed couplings : Use with SPhos ligand in THF for Suzuki-Miyaura reactions, monitoring regioselectivity via LC-MS .

- Controlled kinetic studies : Compare reaction rates under varying temperatures (25°C vs. 60°C) to identify thermodynamic vs. kinetic control .

- Data Analysis : Employ multivariate regression to correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

Q. What strategies can mitigate decomposition during storage or handling, given the compound's air sensitivity?

- Methodological Answer :

- Storage : Use amber vials under inert gas (Ar/N) at 2–8°C to prevent aldehyde oxidation to carboxylic acid .

- Handling : Pre-purge reaction vessels with inert gas and use stabilizing agents (e.g., BHT) in solution .

Q. How does the methylthio group's oxidation state (S, SO, SO) alter the compound's bioactivity or material properties?

- Methodological Answer :

- Oxidation Pathways : Treat with (meta-chloroperbenzoic acid) to generate sulfoxide (SO) or sulfone (SO) derivatives .

- Bioactivity Screening : Compare antimicrobial activity (MIC assays) against S. aureus and E. coli for parent vs. oxidized forms .

- Material Properties : Conduct DFT calculations to assess how sulfone formation affects electronic band gaps in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.